molecular formula C14H8BrFN2S2 B2843276 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-84-7

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2843276
CAS No.: 338408-84-7
M. Wt: 367.25
InChI Key: IWOXDFPQXRCJGC-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a useful research compound. Its molecular formula is C14H8BrFN2S2 and its molecular weight is 367.25. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Photosensitizers

A study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those related to thiadiazole structures, has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Noncovalent Interactions and Crystal Engineering

Research into adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromo and fluoro substitutions, reveals the importance of non-covalent interactions in crystal engineering. Such interactions play a significant role in stabilizing crystal structures, with implications for designing materials with tailored properties (A. El-Emam et al., 2020).

Fluorescence Spectroscopy and Molecular Medicine

Investigations into the dual fluorescence effects of certain 1,3,4-thiadiazole derivatives have highlighted their potential as fluorescence probes in biology and molecular medicine. These effects, related to specific molecular aggregations and charge transfer processes, may facilitate the development of new diagnostic tools and therapeutic applications (Iwona Budziak et al., 2019).

Organic Synthesis and Catalysis

Studies on novel N-bromo sulfonamide reagents, including those derived from thiadiazole structures, demonstrate their utility in organic synthesis. These reagents facilitate efficient catalysis in the synthesis of complex organic molecules, offering benefits such as high yields, short reaction times, and clean workup procedures (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).

Antimicrobial and Antifungal Applications

Derivatives of 1,3,4-thiadiazoles, including those with bromophenyl groups, have been synthesized and shown to possess significant in vitro antifungal activity against various fungal strains. These findings suggest their potential use in developing new antifungal agents (Nalan Terzioğlu Klip et al., 2010).

Corrosion Inhibition

Thiadiazole derivatives have been evaluated for their corrosion inhibition performance on metals, demonstrating their effectiveness in protecting metals from corrosion in acidic environments. This application is crucial for industries seeking to extend the lifespan of metal components and structures (S. Kaya et al., 2016).

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOXDFPQXRCJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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